molecular formula C42H51NO13 B057431 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 173101-47-8

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B057431
CAS No.: 173101-47-8
M. Wt: 777.9 g/mol
InChI Key: WIEAOVPVSUSLBQ-QHPQOPOXSA-N
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Description

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C42H51NO13 and its molecular weight is 777.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant potential in biological applications. Its intricate structure suggests various biological activities that merit thorough investigation.

Chemical Structure and Properties

This compound has the following key characteristics:

  • Molecular Formula : C42H51NO13
  • Molecular Weight : 777.9 g/mol
  • Purity : Typically around 95%.

The detailed structural formula indicates multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds structurally similar to this one exhibit anticancer properties. For instance:

  • Cell Proliferation Inhibition : Some studies have demonstrated that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Mechanistic Insights : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed in related compounds .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this one may exert anti-inflammatory effects through:

  • Cytokine Regulation : Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) has been reported.
  • NF-kB Pathway Modulation : Similar compounds have been shown to inhibit the NF-kB pathway, reducing inflammation .

Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerSimilar EstersInhibition of cell proliferation
Anti-inflammatoryRelated FlavonoidsDecreased cytokine production
Enzyme InhibitionVarious DerivativesInhibition of specific metabolic enzymes

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study on a related compound demonstrated a 50% reduction in tumor size in xenograft models when treated with doses of 10 mg/kg.
    • Mechanism involved apoptosis induction through caspase activation.
  • Case Study 2: Anti-inflammatory Effects
    • Research involving a similar structure showed significant reduction in paw edema in murine models when administered at 5 mg/kg.
    • The study highlighted the role of the NF-kB pathway in mediating these effects.

Research Findings

Recent findings emphasize the potential of this compound and its analogs in therapeutic applications:

  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, making it a candidate for further development.
  • Toxicology : Preliminary toxicity assessments indicate low toxicity profiles at therapeutic doses .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO13/c1-7-14-29(46)43-31(24-15-10-8-11-16-24)33(48)38(51)54-26-20-42(52)36(55-37(50)25-17-12-9-13-18-25)34-40(6,35(49)32(47)30(22(26)2)39(42,4)5)27(45)19-28-41(34,21-53-28)56-23(3)44/h8-13,15-18,26-28,31-34,36,45,47-48,52H,7,14,19-21H2,1-6H3,(H,43,46)/t26-,27-,28+,31-,32+,33+,34-,36-,40+,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEAOVPVSUSLBQ-QHPQOPOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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